11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the diazepinone family. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core with chlorophenyl and methylphenyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through cyclization reactions involving appropriate aniline derivatives.
Introduction of substituents: Chlorophenyl and methylphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzene and toluene derivatives under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
- 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Uniqueness
11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents (chlorophenyl and methylphenyl groups) and its potential biological activities. These structural features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H23ClN2O |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23ClN2O/c1-16-6-8-17(9-7-16)19-14-23-25(24(30)15-19)26(18-10-12-20(27)13-11-18)29-22-5-3-2-4-21(22)28-23/h2-13,19,26,28-29H,14-15H2,1H3 |
InChI Key |
PTWJTSZVMVQGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
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